2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide
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Overview
Description
2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the nitrofuran moiety in its structure contributes to its significant pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions . The reaction is carried out in refluxing ethanol, leading to the formation of the desired product . The reaction conditions are crucial to ensure high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for 2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl-containing nitrofurans, while reduction can yield amine derivatives .
Scientific Research Applications
2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide involves the interaction with microbial DNA, leading to the inhibition of DNA synthesis and cell division . The nitrofuran moiety is believed to generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . This compound targets various molecular pathways, including those involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of 2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide.
2-Acetyl-5-nitrofuran: Another nitrofuran derivative with similar antimicrobial properties.
N-(5-Acetyl-2-nitrofuran-3-yl)acetamide: Known for its antibacterial activity.
Uniqueness
2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide is unique due to its combined hydrazinecarbothioamide and nitrofuran moieties, which contribute to its broad-spectrum antimicrobial activity and potential anticancer properties . This dual functionality makes it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
90850-30-9 |
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Molecular Formula |
C5H6N4O3S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
[(5-nitrofuran-2-yl)amino]thiourea |
InChI |
InChI=1S/C5H6N4O3S/c6-5(13)8-7-3-1-2-4(12-3)9(10)11/h1-2,7H,(H3,6,8,13) |
InChI Key |
PWHFMNHHDUSFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])NNC(=S)N |
Origin of Product |
United States |
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